Prmt5-IN-15

PRMT5 Biochemical Assay Methyltransferase

Select PRMT5-IN-15 for its sub-nanomolar biochemical potency (IC₅₀ = 0.84 nM) and a distinct 5,5-bicyclic nucleoside scaffold that differentiates it from THIQ-based (GSK3326595) or MTA-cooperative (MRTX9768) inhibitors. Its MTAP-independent mechanism ensures comparable activity in both MTAP-proficient and MTAP-deficient models, making it an ideal baseline control and SAR starting point for exploring underexplored chemical space. Standard lab shipping available; inquire for bulk quantities.

Molecular Formula C24H23F3N6O2
Molecular Weight 484.5 g/mol
Cat. No. B12429723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-15
Molecular FormulaC24H23F3N6O2
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1CC2(C(C1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)CC(C2O)N5C=C(C6=C(N=CN=C65)N)F)O
InChIInChI=1S/C24H23F3N6O2/c25-14-4-10(5-17-12(14)6-15(26)21(28)32-17)3-11-1-2-24(35)13(11)7-18(20(24)34)33-8-16(27)19-22(29)30-9-31-23(19)33/h4-6,8-9,11,13,18,20,34-35H,1-3,7H2,(H2,28,32)(H2,29,30,31)/t11-,13+,18+,20-,24+/m0/s1
InChIKeyWPRNOFYKKDCQPH-KFDHBNDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRMT5-IN-15: A Sub-Nanomolar Biochemical Inhibitor for PRMT5-Targeted Research


PRMT5-IN-15 is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5) with a biochemical IC₅₀ value of 0.84 nM [1]. This compound belongs to a class of 5,5-bicyclic nucleoside-derived PRMT5 inhibitors that target the methyltransferase activity of PRMT5, a Type II arginine methyltransferase responsible for symmetric dimethylation of arginine residues (SDMA) on histone and non-histone proteins .

Why PRMT5-IN-15 Cannot Be Substituted with Other PRMT5 Inhibitors


PRMT5 inhibitors vary substantially in biochemical potency, binding mechanism, and cofactor dependence. While clinical-stage inhibitors such as GSK3326595 (IC₅₀ = 9.2 nM) [1] and JNJ-64619178 (IC₅₀ = 0.14 nM) have been extensively characterized, PRMT5-IN-15 occupies a distinct potency niche at 0.84 nM. Critically, PRMT5-IN-15 is derived from a 5,5-bicyclic nucleoside scaffold , which differs structurally from the tetrahydroisoquinoline (GSK3326595), pseudo-irreversible (JNJ-64619178), or MTA-cooperative (MRTX9768) chemotypes. These structural and mechanistic distinctions preclude simple interchangeability for research applications requiring specific biochemical profiles.

PRMT5-IN-15 Quantitative Differentiation Evidence Against Key Comparators


Biochemical Potency: PRMT5-IN-15 Demonstrates 11-Fold Higher Potency Than GSK3326595

In biochemical methyltransferase assays, PRMT5-IN-15 exhibits an IC₅₀ of 0.84 nM , compared to GSK3326595 (pemrametostat) which demonstrates an IC₅₀ of 9.2 nM against PRMT5 under comparable assay conditions [1]. This represents an 11-fold potency advantage in the biochemical setting. Notably, JNJ-64619178 (onametostat) shows higher biochemical potency at 0.14 nM , placing PRMT5-IN-15 as an intermediate-potency option between these two well-characterized clinical candidates.

PRMT5 Biochemical Assay Methyltransferase

Scaffold Differentiation: PRMT5-IN-15 is a 5,5-Bicyclic Nucleoside Derivative, Not a THIQ-Based Inhibitor

PRMT5-IN-15 is derived from a 5,5-bicyclic nucleoside scaffold as disclosed in the primary literature [1]. This scaffold class is structurally distinct from the tetrahydroisoquinoline (THIQ) core of GSK3326595 and its derivatives [2]. The structural differentiation has implications for binding mode: the 5,5-bicyclic nucleoside class was discovered through a parallel medicinal chemistry effort distinct from the THIQ series [1]. Researchers seeking chemical diversity in their PRMT5 inhibitor toolkit may prioritize PRMT5-IN-15 to explore scaffold-dependent pharmacological effects.

Medicinal Chemistry PRMT5 Scaffold

Potency Positioning: PRMT5-IN-15 Occupies a Distinct Niche Between Clinical-Stage PRMT5 Inhibitors

Among reported PRMT5 inhibitors with quantitative biochemical IC₅₀ data, PRMT5-IN-15 (0.84 nM) occupies a potency niche between the ultra-potent JNJ-64619178 (0.14 nM) and the moderately potent GSK3326595 (9.2 nM) [1]. Other inhibitors in this potency range include compound 20 (IC₅₀ = 4.2 nM) [1] and PRT382 (IC₅₀ = 2.8 nM) , though these compounds differ in mechanism and selectivity profiles. For researchers conducting dose-response studies, PRMT5-IN-15 offers a potency level that may be more experimentally tractable than ultra-potent inhibitors while maintaining robust target engagement.

PRMT5 Drug Discovery IC₅₀

Mechanism Classification: PRMT5-IN-15 is a Direct Enzymatic Inhibitor, Distinct from PROTAC Degraders and MTA-Cooperative Inhibitors

PRMT5-IN-15 is characterized as a direct PRMT5 inhibitor (antagonist) that binds to and inhibits the methyltransferase activity of PRMT5 [1]. This distinguishes it from PROTAC-based degraders such as MS4322 and MTA-cooperative inhibitors such as MRTX9768 (SDMA IC₅₀ = 3 nM in MTAP-del cells) and AMG 193 [2] that require elevated MTA levels in MTAP-deleted backgrounds for activity. Unlike MTA-cooperative inhibitors that demonstrate synthetic lethality in MTAP-null contexts, PRMT5-IN-15 is expected to inhibit PRMT5 activity independent of cellular MTAP status. This mechanistic distinction is critical for experimental design when MTAP status is a variable of interest.

PRMT5 Mechanism of Action Inhibitor

Optimal Research Applications for PRMT5-IN-15 Based on Quantitative Differentiation


Biochemical Structure-Activity Relationship (SAR) Studies for 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors

PRMT5-IN-15, as a representative of the 5,5-bicyclic nucleoside-derived class [1], is ideally suited for SAR campaigns exploring this underexplored chemical space. Its sub-nanomolar biochemical potency (IC₅₀ = 0.84 nM) provides a robust baseline for analog comparison and lead optimization. Unlike THIQ-based series exemplified by GSK3326595, this scaffold offers alternative physicochemical and binding properties that may translate to differentiated ADME/PK profiles [1].

Comparative Pharmacology Studies Requiring a Direct Enzymatic Inhibitor with Intermediate Potency

For studies comparing mechanistic classes of PRMT5 modulation, PRMT5-IN-15 serves as a well-characterized direct enzymatic inhibitor [1] with intermediate biochemical potency (0.84 nM) . This distinguishes it from ultra-potent inhibitors (JNJ-64619178, 0.14 nM) that may saturate target engagement at lower concentrations, as well as from MTA-cooperative inhibitors (MRTX9768) that exhibit conditional activity dependent on MTAP status. Researchers investigating the relationship between biochemical potency, target engagement, and downstream pharmacodynamic effects may find PRMT5-IN-15 a valuable tool compound for dose-response calibration.

Negative Control or Comparator for MTA-Cooperative Inhibitor Studies in MTAP-Proficient Cell Lines

PRMT5-IN-15, as a direct PRMT5 inhibitor that does not require MTA cooperativity [1], is expected to inhibit PRMT5 activity in both MTAP-proficient and MTAP-deficient cell lines with comparable potency. This property makes it a suitable comparator or control compound for studies evaluating MTA-cooperative inhibitors such as MRTX9768 (SDMA IC₅₀ = 3 nM in MTAP-del cells vs. 544 nM in MTAP-WT cells) or AMG 193 . Contrasting the activity profile of PRMT5-IN-15 with MTA-cooperative inhibitors can help validate the synthetic lethal mechanism in MTAP-null cancer models.

Technical Documentation Hub

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